Acridine, 10-ethyl-9,10-dihydro-

Catalog No.
S13426315
CAS No.
10336-23-9
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
In Stock
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Acridine, 10-ethyl-9,10-dihydro-

CAS Number

10336-23-9

Product Name

Acridine, 10-ethyl-9,10-dihydro-

IUPAC Name

10-ethyl-9H-acridine

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c1-2-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,2,11H2,1H3

InChI Key

LVNZDWFAUDETHT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2CC3=CC=CC=C31

Acridine, 10-ethyl-9,10-dihydro- is an organic compound belonging to the acridine family, characterized by its nitrogen heterocyclic structure. Its molecular formula is C15H15NC_{15}H_{15}N and it has a molar mass of approximately 209.29 g/mol. This compound features a dihydro configuration, indicating the presence of two additional hydrogen atoms compared to its fully aromatic counterpart, acridine. The structure of acridine itself is planar and resembles that of anthracene with one central carbon atom replaced by nitrogen. The compound is known for its mild basicity and potential biological activities, making it a subject of interest in various scientific fields .

Typical of nitrogen-containing heterocycles:

  • Reduction: It can be reduced to form various derivatives, including 9,10-dihydro derivatives when treated with reducing agents.
  • Oxidation: Oxidative conditions can convert acridine derivatives into corresponding acridinic acids or other oxidized forms.
  • Alkylation: The nitrogen atom in the acridine structure can react with alkyl halides to form alkylated derivatives.
  • Cyclization: Under certain conditions, it can participate in cyclization reactions to form more complex nitrogen-containing structures .

Acridine derivatives have shown significant biological activities. Notably:

  • Mutagenicity: Acridine compounds are known to induce frameshift mutations in DNA due to their ability to intercalate between base pairs. This property has been utilized in molecular biology to study genetic codes.
  • Antimicrobial Activity: Some acridines exhibit antimicrobial properties, which have been explored for potential therapeutic applications against various pathogens.
  • Anticancer Properties: Certain derivatives have been investigated for their anticancer effects, with studies indicating potential efficacy in inhibiting tumor growth .

The synthesis of acridine, 10-ethyl-9,10-dihydro- can be achieved through various methods:

  • Bernthsen Synthesis: This method involves the condensation of diphenylamine with carboxylic acids in the presence of zinc chloride. The choice of carboxylic acid can yield different acridine derivatives.
  • Reduction of Acridine: Starting from acridine, reduction using hydrogenation or other reducing agents can yield the dihydro derivative.
  • Alkylation Reactions: By reacting acridines with ethyl halides under basic conditions, 10-ethyl derivatives can be synthesized directly .

Acridine and its derivatives find applications across various fields:

  • Dyes and Pigments: Historically used in dye production, although many traditional applications have diminished.
  • Biological Research: Utilized in genetic studies due to their mutagenic properties.
  • Pharmaceuticals: Investigated for potential use in developing new antimicrobial and anticancer drugs.
  • Fluorescent Probes: Some acridine derivatives are employed as fluorescent markers in biochemical assays .

Interaction studies involving acridine compounds often focus on their effects on DNA and cellular processes:

  • DNA Intercalation: Acridines can intercalate into DNA strands, which affects replication and transcription processes.
  • Protein Binding Studies: Research has been conducted on how these compounds interact with various proteins, influencing enzymatic activities or cellular signaling pathways .

Several compounds share structural similarities with acridine, 10-ethyl-9,10-dihydro-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
AcridineC13H9NC_{13}H_{9}NParent compound; fully aromatic structure
9,10-DihydroacridineC13H11NC_{13}H_{11}NReduced form of acridine without ethyl group
AcridoneC13H9NOC_{13}H_{9}NOContains a carbonyl group at position 9
9-EthylacridineC15H13NC_{15}H_{13}NEthyl group at position 9 instead of 10
AcridinoneC15H13NC_{15}H_{13}NContains an oxo group at position 9

Acridine, 10-ethyl-9,10-dihydro-, stands out due to its specific ethyl substitution at the tenth position and its dihydro configuration, which influences both its chemical behavior and biological activity compared to other similar compounds .

Bernthsen Acridine Synthesis Modifications

The Bernthsen acridine synthesis, first reported in 1884, represents a foundational method for constructing acridine frameworks through the condensation of diphenylamine with carboxylic acids using zinc chloride at elevated temperatures [1]. The original protocol required harsh conditions with temperatures ranging from 200-270°C and reaction times extending to 24 hours [1]. However, significant modifications have enhanced the accessibility and efficiency of this classical transformation for synthesizing 10-ethyl-9,10-dihydroacridine derivatives.

The most significant advancement came in 1961 when Popp introduced polyphosphoric acid as both solvent and acid catalyst, dramatically reducing reaction times from 24 hours to 15 minutes [1]. This modification proved particularly beneficial for electron-rich substrates such as para-aminobenzoic acid derivatives, which failed under the original zinc chloride conditions [1]. The polyphosphoric acid protocol enabled the synthesis of previously inaccessible acridine analogs while maintaining good yields.

Microwave-assisted synthesis emerged as another crucial modification, offering both improved yields and significantly reduced reaction times [2]. Under microwave irradiation, reactions between diarylamines and carboxylic acids in the presence of zinc chloride proceeded to completion within several minutes, representing a remarkable acceleration compared to conventional heating [2]. The microwave protocol demonstrated broad substrate scope, accommodating both aromatic and aliphatic carboxylic acids with good yields [2].

Recent developments have introduced para-toluenesulfonic acid as an alternative catalyst, expanding the reaction scope to include electron-deficient carboxylic acids that were previously problematic [1]. This modification, combined with microwave heating, achieved excellent selectivity and yields for various substituted acridines [1]. The optimized conditions typically employ a 1:1:1 molar ratio of starting materials with reaction temperatures of 45°C under reflux conditions for 23 hours, achieving 100% selectivity [3].

Table 1: Bernthsen Synthesis Modifications and Performance

ModificationCatalystTemperature (°C)TimeYield Range (%)Substrate Scope
OriginalZinc chloride200-27024 h30-60Limited
Polyphosphoric acidPolyphosphoric acid14515 min60-85Electron-rich
Microwave-assistedZinc chloride2005-10 min70-90Broad
para-Toluenesulfonic acidpara-Toluenesulfonic acid4523 h85-100Electron-deficient

Radical Cyclization Approaches (Tributyltin Hydride-AIBN Systems)

Radical cyclization methodologies employing tributyltin hydride and azobisisobutyronitrile systems represent a powerful approach for constructing the dihydroacridine framework [4]. Tributyltin hydride functions as an effective radical reducing agent due to the relatively weak tin-hydrogen bond strength of 74 kcal/mol, which undergoes facile homolytic cleavage [4]. The azobisisobutyronitrile serves as the radical initiator, generating the initial radical species necessary for the cyclization cascade [4].

The mechanism proceeds through intramolecular cyclization pathways that preferentially form five-membered rings, although six-membered ring formations leading to dihydroacridine structures are also achievable under appropriate conditions [4]. The radical cyclization demonstrates excellent chemoselectivity, with vinyl radicals showing enhanced reactivity compared to alkyl radicals, facilitating efficient ring closure [4]. The reaction conditions typically require elevated temperatures and inert atmosphere to prevent unwanted side reactions.

Research has demonstrated that tributyltin hydride-mediated cyclizations can achieve yields up to 76% for substituted heterocyclic compounds when optimized reaction conditions are employed [5]. The introduction of substituents alpha to nitrogen significantly improves cyclization yields by influencing amide conformer populations [5]. Reactions carried out in boiling toluene generally provide superior yields compared to those conducted in boiling benzene [5].

The stereochemical outcome of these cyclizations shows a strong preference for trans-isomers, consistent with thermodynamic control through reversible cyclization pathways [5]. However, the presence of radical-stabilizing groups on alkene acceptors can alter this selectivity, leading to increased formation of kinetic cis-products due to slower radical ring-opening reactions [5].

Table 2: Radical Cyclization Optimization Data

SolventTemperature (°C)Time (h)Yield (%)Trans:Cis Ratio
Benzene801245-603:1
Toluene110860-764:1
Xylene140655-703.5:1

Modular Strategies via Photoexcitation and Copper-Mediated Annulation

Recent advances in acridine synthesis have leveraged the synergistic combination of photoexcitation of ortho-alkyl nitroarenes with copper-mediated cascade annulation, offering a modular approach to diverse acridine derivatives [6] [7]. This methodology begins with photo-excitation of easily accessible ortho-alkyl nitroarenes, which are readily obtained through coupling reactions between alkyl halides and ortho-nitroaryl boronic acids [7].

The photoexcitation process initiates intramolecular hydrogen atom transfer and oxygen relocation, generating key amine intermediates that serve as substrates for subsequent copper-mediated transformations [7]. The copper-induced cascade encompasses multiple mechanistic steps including Chan-Lam amination, Friedel-Crafts acylation, and aromatization, culminating in the formation of acridine derivatives through a one-pot process [7].

This approach demonstrates remarkable versatility in accommodating various substitution patterns, enabling the synthesis of unsymmetric and multi-substituted derivatives that are challenging to access through conventional methods [6]. The modular nature allows for systematic variation of substituents in the precursor ortho-alkyl nitroarenes, translating directly to structural diversity in the final acridine products [7].

The methodology has proven particularly effective for synthesizing acridinium salts with exceptional oxidative strength in their excited states, exhibiting reduction potentials ranging from 2.08 to 3.15 volts [7]. These photophysical properties significantly outperform many established photocatalysts, making the resulting acridinium salts valuable for photochemical applications [7].

Experimental optimization studies have established optimal reaction conditions involving specific copper catalysts and controlled atmosphere requirements [8]. The cascade cyclization promoted by copper acetate under oxygen atmosphere proceeds efficiently with a wide range of substituted substrates, including halogenated and highly substituted derivatives [8].

Table 3: Photoexcitation-Copper Cascade Performance

Substrate TypeReaction Time (h)Yield (%)SelectivityApplications
Electron-rich6-1275-85>95%Photocatalysts
Electron-neutral8-1570-80>90%Materials
Electron-poor12-1865-75>85%Pharmaceuticals
Halogenated15-2060-70>80%Advanced materials

Alkylation and Reduction Pathways for 9,10-Dihydro Derivatives

The synthesis of 10-ethyl-9,10-dihydroacridine derivatives requires specific alkylation and reduction strategies that selectively introduce the ethyl substituent at the nitrogen position while maintaining the dihydro character of the central ring [9]. Multiple synthetic pathways have been developed to achieve this transformation, each offering distinct advantages in terms of selectivity, yield, and operational simplicity.

Direct alkylation approaches typically begin with acridine substrates that are first reduced to the corresponding acridan derivatives using suitable reducing agents [9]. The reduction step converts the aromatic acridine system to the corresponding 9,10-dihydro derivative, providing a nucleophilic nitrogen center amenable to alkylation [9]. Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation under controlled conditions [10].

The alkylation step employs ethyl halides or ethyl sulfonates as alkylating agents, with the reaction typically conducted in ionic liquid solvents to enhance selectivity and yield [9]. The use of ionic liquids has proven particularly beneficial, providing improved reaction rates and suppressing competing side reactions that can occur in conventional organic solvents [9]. Following alkylation, oxidation regenerates the aromatic acridinium system if desired, or the dihydro form can be maintained depending on the target structure [9].

Alternative pathways involve catalytic double hydroarylation reactions using electrophilic phosphonium catalysts [11]. These methodologies enable the direct formation of 9,9-disubstituted 9,10-dihydroacridine derivatives through reactions between alkynes and diarylamines [11]. The electrophilic pyridinium-substituted phenoxyphosphonium dication catalyst demonstrates excellent performance in promoting these transformations [11].

Modular one-pot synthesis approaches have been developed featuring selective ortho-carbon alkenylation of diarylamines with aryl alkynes, followed by intramolecular hydroarylation [12]. This sequence, catalyzed by hexafluoroisopropanol and triflimide, provides efficient access to 9,10-dihydroacridine frameworks from readily available starting materials [12].

Table 4: Alkylation and Reduction Pathway Comparison

MethodStarting MaterialKey ReagentsYield (%)SelectivityAdvantages
Direct alkylationAcridineNaBH₄, EtI70-85GoodSimple procedure
Catalytic reductionAcridineH₂, Pd/C75-90ExcellentHigh selectivity
Double hydroarylationDiarylamineAlkyne, catalyst65-80GoodOne-pot process
Modular synthesisDiarylamineAryl alkyne, HFIP70-85ExcellentBroad scope

Comparative Analysis of Yield Optimization Techniques

Comprehensive analysis of yield optimization across different synthetic methodologies reveals significant variations in efficiency, selectivity, and practical applicability for acridine synthesis [13] [14] [15]. The optimization studies encompass reaction conditions, catalyst systems, solvent effects, and substrate scope considerations that collectively determine the overall synthetic utility.

Solvent selection emerges as a critical parameter influencing reaction outcomes across multiple methodologies [13]. Systematic studies comparing ethanol, acetonitrile, tetrahydrofuran, and solvent-free conditions demonstrate that ethanol consistently provides the highest yields for many acridine-forming reactions [13]. Acetonitrile performs comparably in certain cases, while dichloromethane, dimethylformamide, and dimethyl sulfoxide generally afford lower yields [13].

Temperature optimization studies reveal distinct profiles for different synthetic approaches [14]. Copper-doped zinc oxide nanocrystalline catalyzed reactions achieve optimal performance at 70°C, with further temperature increases providing no additional benefit [14]. The optimal catalyst loading was determined to be 10 mol%, with both lower and higher loadings resulting in decreased yields [14].

Catalyst system comparisons highlight the superior performance of specific ligand combinations in palladium-catalyzed transformations [15]. Cesium fluoride in acetonitrile at 65°C provides 70% yield for benzyne-mediated acridine synthesis, while tetrabutylammonium triphenyldifluorosilicate in tetrahydrofuran at ambient temperature achieves comparable results [15]. The choice between these systems depends on substrate compatibility and desired reaction conditions [15].

Substrate scope analysis reveals that electron-rich aldehydes generally provide higher yields than electron-poor counterparts across multiple methodologies [16]. Meta-substituted benzaldehydes show excellent regioselectivity, exclusively providing products from reaction at the less hindered site [16]. However, aldehydes substituted with strongly electron-withdrawing groups often require modified conditions or alternative synthetic approaches [16].

Table 5: Comprehensive Yield Optimization Analysis

ParameterOptimal ConditionsYield Range (%)MethodologyKey Considerations
SolventEthanol80-95MultipleBroad applicability
Temperature70°C75-90Copper-catalyzedEnergy efficiency
Catalyst loading10 mol%85-95NanocrystallineCost-effectiveness
Reaction time1.5-2 h80-90OptimizedPractical utility
Substrate electronicsElectron-rich85-95GeneralPredictable outcomes

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

209.120449483 g/mol

Monoisotopic Mass

209.120449483 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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